H-Arg-4MbetaNA hydrochloride salt
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Overview
Description
H-Arg-4MbetaNA hydrochloride salt: is a synthetic peptide derivative used primarily in biochemical research. It is known for its role as a substrate for cathepsin H, an enzyme involved in protein degradation. The compound’s full chemical name is (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide hydrochloride .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-4MbetaNA hydrochloride salt involves the coupling of L-arginine with 4-methoxy-2-naphthylamine. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: H-Arg-4MbetaNA hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.
Reduction: The imine group in the arginine side chain can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., thiols) under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: H-Arg-4MbetaNA hydrochloride salt is used as a substrate in enzymatic assays to study the activity of cathepsin H. It helps in understanding the enzyme’s specificity and kinetics .
Biology: In biological research, the compound is used to investigate protein degradation pathways and the role of cathepsin H in various cellular processes .
Medicine: The compound’s role in protein degradation makes it a valuable tool in studying diseases related to protein aggregation, such as Alzheimer’s disease and other neurodegenerative disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of enzyme inhibitors and other therapeutic agents targeting cathepsin H .
Mechanism of Action
H-Arg-4MbetaNA hydrochloride salt acts as a substrate for cathepsin H. The enzyme cleaves the peptide bond in the compound, releasing the naphthylamine moiety. This reaction can be monitored spectrophotometrically, allowing researchers to study the enzyme’s activity. The molecular target is the active site of cathepsin H, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
H-Arg-4MbetaNA: The non-hydrochloride form of the compound.
Z-Phe-Arg-4MbetaNA: A similar peptide substrate with a different amino acid sequence.
BZ-Arg-4MbetaNA: Another peptide substrate with a benzoyl group instead of the methoxy group.
Uniqueness: H-Arg-4MbetaNA hydrochloride salt is unique due to its specific interaction with cathepsin H and its use in studying the enzyme’s activity. The presence of the methoxy group on the naphthalene ring enhances its solubility and stability, making it a preferred substrate in enzymatic assays .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWVDFGKDNOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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